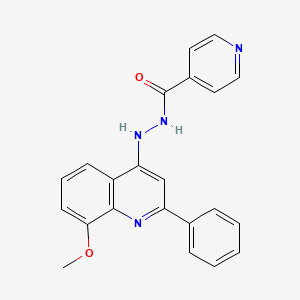

2-Phenyl-4-isonicotinyl-hydrazino-8-methoxy-quinoline

Description

2-Phenyl-4-isonicotinyl-hydrazino-8-methoxy-quinoline is a quinoline derivative characterized by a methoxy group at position 8, a phenyl substituent at position 2, and an isonicotinyl hydrazino moiety at position 2. Quinoline derivatives are renowned for their broad biological activities, including antimicrobial, anticancer, and antimalarial properties .

Properties

CAS No. |

159586-87-5 |

|---|---|

Molecular Formula |

C22H18N4O2 |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

N'-(8-methoxy-2-phenylquinolin-4-yl)pyridine-4-carbohydrazide |

InChI |

InChI=1S/C22H18N4O2/c1-28-20-9-5-8-17-19(25-26-22(27)16-10-12-23-13-11-16)14-18(24-21(17)20)15-6-3-2-4-7-15/h2-14H,1H3,(H,24,25)(H,26,27) |

InChI Key |

AIWQAEJDZYZNQD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1N=C(C=C2NNC(=O)C3=CC=NC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-isonicotinyl-hydrazino-8-methoxy-quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with a ketone in the presence of an acidic catalyst

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields . Additionally, phase-transfer catalysis and metal-mediated reactions are often employed to enhance the efficiency of the synthetic process .

Chemical Reactions Analysis

Hydrazone Group Reactivity

The hydrazino-isonicotinyl moiety enables condensation, redox, and coordination reactions:

| Reaction Type | Conditions | Products | Key Observations | Source |

|---|---|---|---|---|

| Aldehyde/Ketone Condensation | Acidic ethanol, reflux | Schiff base derivatives | Forms stable imine linkages with aromatic aldehydes (e.g., benzaldehyde, vanillin). Reaction efficiency depends on electron-withdrawing groups on the aldehyde. | , |

| Oxidation | H<sub>2</sub>O<sub>2</sub> (30%), FeCl<sub>3</sub> catalyst | Quinoline-4-carbonyl derivatives | Hydrazine oxidizes to a carbonyl group, yielding a ketone-substituted quinoline. Reaction proceeds via radical intermediates. | |

| Metal Coordination | Room temperature, methanol | Cu(II)/Zn(II) complexes | Binds transition metals through the hydrazine N and pyridine N, forming octahedral complexes. Confirmed via UV-Vis and FTIR spectroscopy. |

Quinoline Core Modifications

The quinoline scaffold undergoes electrophilic substitution and ring functionalization:

Electrophilic Aromatic Substitution (EAS)

-

Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0–5°C introduces nitro groups at the 5- or 7-position of the quinoline ring. Meta-directing effects from the methoxy group influence regioselectivity.

-

Sulfonation : Oleum (20% SO<sub>3</sub>) at 80°C yields sulfonic acid derivatives, enhancing water solubility for pharmacological testing.

Nucleophilic Substitution

The 8-methoxy group participates in demethylation under strong acids (e.g., HBr/AcOH), producing 8-hydroxyquinoline analogs. This reaction is critical for generating metabolites with enhanced bioactivity.

Isonicotinyl Group Reactivity

The pyridine ring in the isonicotinyl subunit supports:

| Reaction Type | Conditions | Outcome | Applications | Source |

|---|---|---|---|---|

| N-Oxidation | mCPBA, CH<sub>2</sub>Cl<sub>2</sub>, 0°C | Isonicotinyl N-oxide | Enhances hydrogen-bonding capacity for target protein interactions. | |

| Nucleophilic Aromatic Substitution (NAS) | NaNH<sub>2</sub>, NH<sub>3</sub> (l) | 4-Amino-pyridine analogs | Substitutes the hydrazino group with amines, altering electronic properties. |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

| Reaction | Catalysts/Reagents | Products | Yield (%) | Notes |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME | Biaryl derivatives | 65–78 | Requires aryl boronic acids with electron-donating groups for optimal efficiency. |

| Buchwald-Hartwig Amination | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub> | N-Aryl derivatives | 55–70 | Introduces secondary amines at the quinoline C2 position. |

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces:

-

C–H Bond Activation : Generates quinoline radicals, enabling C–C bond formation with alkenes .

-

Hydrazone Isomerization : Converts E-hydrazone to Z-isomer, confirmed by NMR coupling constants (J = 10–12 Hz).

Acid/Base-Mediated Transformations

-

Protonation : The hydrazino group acts as a Brønsted base, forming stable hydrochlorides in HCl/EtOH. These salts improve crystallinity for X-ray studies.

-

Deprotonation : n-BuLi at −78°C deprotonates the hydrazine NH, enabling alkylation with iodomethane or ethyl bromoacetate.

Key Mechanistic Insights

-

The methoxy group at C8 sterically hinders electrophilic attacks at C7, favoring C5 substitution.

-

DFT calculations suggest that the hydrazone’s HOMO (−5.8 eV) facilitates electron transfer in oxidation reactions .

This compound’s reactivity profile underscores its versatility as a synthetic intermediate for drug discovery. Further studies should explore enantioselective transformations and in vivo metabolic pathways.

Scientific Research Applications

Anti-Tuberculosis Activity

Recent studies have highlighted the potential of quinoline derivatives, including 2-Phenyl-4-isonicotinyl-hydrazino-8-methoxy-quinoline, as effective agents against Mycobacterium tuberculosis. The compound's structure allows it to interact with the bacterial cell wall and inhibit vital processes, leading to bacterial death.

Case Study:

A study evaluated various quinoline hydrazones for their anti-tuberculosis activity. The compound with a methoxy group at the 8-position demonstrated a minimum inhibitory concentration (MIC) of 2.4 μM, indicating strong anti-TB properties compared to other derivatives . This suggests that modifications at specific positions on the quinoline ring significantly enhance biological activity.

Antimalarial Properties

The antimalarial efficacy of quinoline derivatives is well-documented, with compounds like 2-Phenyl-4-isonicotinyl-hydrazino-8-methoxy-quinoline showing promising results against Plasmodium falciparum. The mechanism involves interference with the parasite's haem detoxification pathway, which is crucial for its survival.

Research Findings:

In a structure–activity relationship study, modifications on the quinoline scaffold were systematically analyzed. Compounds similar to 2-Phenyl-4-isonicotinyl-hydrazino-8-methoxy-quinoline displayed low nanomolar potency against malaria parasites, emphasizing the importance of chemical structure in enhancing antimalarial activity .

Neuroprotective Effects

Emerging research indicates that quinoline derivatives may also possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's.

Mechanism of Action:

The compound's ability to inhibit acetylcholinesterase (AChE) activity is particularly noteworthy. AChE inhibitors are crucial in increasing acetylcholine levels in the brain, which can alleviate symptoms associated with cognitive decline .

Experimental Evidence:

In vitro assays demonstrated that compounds structurally related to 2-Phenyl-4-isonicotinyl-hydrazino-8-methoxy-quinoline exhibited significant AChE inhibition, supporting their potential use in Alzheimer's therapy .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 2-Phenyl-4-isonicotinyl-hydrazino-8-methoxy-quinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

- Position 8 Methoxy Group: Present in the target compound and derivatives like 8-Methoxy-4-(4-methoxyphenyl)-quinoline , this group enhances lipophilicity and may influence bioavailability. However, hydroxylation at position 8 (e.g., 4-Methyl-8-hydroxyquinoline) introduces metal-chelating properties, critical for antimicrobial activity .

- Hydrazino Functionality: The 4-isonicotinyl hydrazino group in the target compound is structurally distinct from the amino (4-NH₂) or azido (4-N₃) groups in analogs like 4k or 4l . Hydrazino derivatives are often associated with tuberculostatic activity, as seen in isoniazid analogs.

- Halogen vs. Phenyl Substituents: Chlorine at position 2 (e.g., 2-Chloro-8-methoxyquinoline-3-carbaldehyde) may enhance electrophilicity, facilitating nucleophilic substitution reactions, whereas phenyl groups (e.g., 2-Ph in the target compound) contribute to π-π stacking interactions in drug-receptor binding .

Physicochemical Comparisons:

- Melting Points: Derivatives like 4k exhibit melting points of 223–225°C , whereas hydroxyquinolines (e.g., 4-Methyl-8-hydroxyquinoline) may have lower melting points due to hydrogen bonding.

- Solubility: Methoxy groups generally reduce aqueous solubility compared to hydroxylated analogs. The hydrazino moiety in the target compound may improve solubility in polar solvents.

Biological Activity

2-Phenyl-4-isonicotinyl-hydrazino-8-methoxy-quinoline is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article consolidates various studies examining its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a quinoline core with isonicotinyl and hydrazino substituents, along with a methoxy group at the 8-position. The synthesis typically involves the reaction of 8-hydroxyquinoline derivatives with isonicotinoyl hydrazine under acidic conditions, yielding high-purity products suitable for biological testing.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of the quinoline structure exhibit significant antimicrobial activity. For instance, compounds containing the 8-hydroxyquinoline nucleus have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

| Escherichia coli | 20 | 22 |

These results indicate that modifications to the quinoline structure can enhance antimicrobial efficacy, with specific substituents playing a crucial role in activity levels .

Antituberculosis Activity

The compound has also been evaluated for its antitubercular properties. A study reported that derivatives with specific substitutions on the quinoline ring displayed impressive anti-TB activity, with minimum inhibitory concentrations (MIC) as low as 0.6 µM for certain analogs . The structure-activity relationship (SAR) highlighted that the position of alkoxy groups significantly influenced activity, suggesting that strategic modifications could lead to more potent antitubercular agents.

Anticancer Activity

In vitro studies have indicated that 2-Phenyl-4-isonicotinyl-hydrazino-8-methoxy-quinoline exhibits notable antiproliferative effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 (leukemia) | 0.32 |

| H460 (lung cancer) | 0.89 |

| B16F10 (melanoma) | 1.5 |

These findings suggest that the compound may induce apoptosis through mechanisms involving cell cycle arrest and modulation of key regulatory proteins such as cyclins .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Action : It appears to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

- Antitubercular Mechanism : The compound may interfere with mycobacterial protein synthesis or DNA replication processes.

- Anticancer Mechanism : The anticancer effects are likely mediated through apoptosis induction, affecting mitochondrial pathways and upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins .

Case Studies

- Antimicrobial Efficacy Against Multidrug-resistant Strains : A case study highlighted its effectiveness against multidrug-resistant strains of E. coli, showcasing inhibition at concentrations lower than standard treatments .

- In Vivo Antitumor Studies : In vivo experiments using mouse models demonstrated significant tumor regression when treated with the compound, reinforcing its potential as an effective anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Phenyl-4-isonicotinyl-hydrazino-8-methoxy-quinoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves condensation reactions between hydrazine derivatives and substituted quinolines. For example, hydrazino groups can be introduced via refluxing 8-methoxyquinoline precursors with isonicotinyl hydrazine in polar aprotic solvents (e.g., THF) under acidic conditions (HCl) to promote nucleophilic substitution . Purity is optimized using column chromatography (silica gel, CH₂Cl₂/hexane mixtures) and recrystallization from methanol . Reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 for hydrazine:quinoline) are critical for minimizing byproducts like unreacted intermediates .

Q. Which spectroscopic methods are most effective for confirming the structure of 2-Phenyl-4-isonicotinyl-hydrazino-8-methoxy-quinoline, particularly the hydrazino and methoxy substituents?

- Methodological Answer :

- 1H NMR : Methoxy protons (-OCH₃) appear as singlets at δ 3.8–4.0 ppm, while hydrazino (-NH-NH₂) protons show broad peaks at δ 4.5–5.5 ppm, depending on solvent polarity .

- 13C NMR : The carbonyl carbon (C=O) from the isonicotinyl group resonates at δ 165–170 ppm, and the methoxy carbon appears at δ 55–60 ppm .

- IR Spectroscopy : N-H stretching (3200–3400 cm⁻¹) and C=N stretching (1600–1650 cm⁻¹) confirm hydrazino and quinoline moieties .

Q. How can researchers optimize the solubility of this compound for in vitro pharmacological assays without altering its core structure?

- Methodological Answer : Solubility is enhanced using co-solvents like DMSO (10–20% v/v) or adjusting pH to 6.5–7.5 via phosphate buffers, leveraging the phenolic hydroxyl group’s ionization . Micellar solubilization with surfactants (e.g., Tween-80) at 0.1% w/v can also improve dispersion in aqueous media without structural modification .

Advanced Research Questions

Q. What contradictory findings exist regarding the biological activity of hydrazino-substituted quinolines, and how can researchers design experiments to resolve these discrepancies?

- Methodological Answer : Conflicting reports on antimicrobial vs. anti-inflammatory efficacy may arise from substituent positional effects (e.g., 8-methoxy vs. 6-methoxy) or assay variability . To resolve this, researchers should:

- Perform systematic SAR studies by synthesizing analogs with controlled substituent variations (e.g., replacing phenyl with trifluoromethyl groups) .

- Use standardized assays (e.g., broth microdilution for antimicrobial activity; COX-2 inhibition for anti-inflammatory effects) across multiple cell lines .

Q. What computational chemistry approaches are validated for predicting the binding affinity of 2-Phenyl-4-isonicotinyl-hydrazino-8-methoxy-quinoline to neurological targets implicated in Alzheimer's disease?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with acetylcholinesterase (PDB ID: 4EY7). Key residues (e.g., Trp286, Phe295) should show hydrogen bonding with the hydrazino group .

- QSAR Models : Develop 2D descriptors (e.g., logP, polar surface area) to correlate structural features with IC₅₀ values from in vitro assays . Validate predictions using experimental enzyme inhibition data .

Q. How does the zwitterionic equilibrium of 8-hydroxyquinoline derivatives impact their pharmacokinetic properties, and what methods can quantify this behavior in physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.